molecular formula C14H18N2O3 B2889532 (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid CAS No. 1269527-69-6

(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Cat. No.: B2889532
CAS No.: 1269527-69-6
M. Wt: 262.309
InChI Key: OIGMMFNFAKLDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves the condensation of an appropriate anthranilic acid derivative with an isobutyl ketone under acidic or basic conditions. The reaction is followed by cyclization to form the quinazolinone ring. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The acetic acid moiety can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can result in a wide range of derivatives with varying biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar core structure.

    2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: A derivative with a methyl group instead of an isobutyl group.

    4-Oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: A simpler derivative without the isobutyl group.

Uniqueness

(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is unique due to its isobutyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(2-methylpropyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(2)7-12-15-11-6-4-3-5-10(11)14(19)16(12)8-13(17)18/h3-6,9,12,15H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMMFNFAKLDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC2=CC=CC=C2C(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.